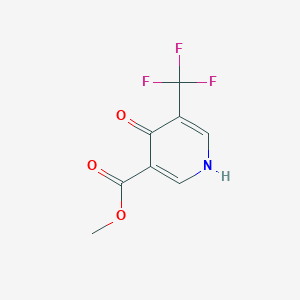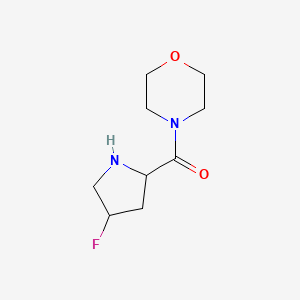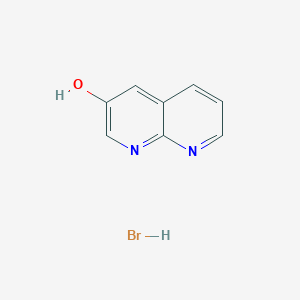
1,8-萘啶-3-醇氢溴酸盐
描述
1,8-Naphthyridin-3-ol hydrobromide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridine is found in various pharmacologically active molecules, making it a significant compound in medicinal chemistry .
科学研究应用
1,8-Naphthyridin-3-ol hydrobromide has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 1,8-naphthyridin-3-ol hydrobromide belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s worth noting that 1,8-naphthyridines have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,8-naphthyridines are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The broad biological activities of 1,8-naphthyridines suggest that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
1,8-Naphthyridin-3-ol hydrobromide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the CB2 receptor, a protein involved in immune modulation . This interaction can lead to changes in cell signaling pathways and immune responses. Additionally, 1,8-Naphthyridin-3-ol hydrobromide can act as a ligand for metal-catalyzed reactions, further highlighting its versatility in biochemical processes .
Cellular Effects
1,8-Naphthyridin-3-ol hydrobromide affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of activated lymphocytes and down-regulate the production of pro-inflammatory cytokines such as TNF-α . These effects suggest that 1,8-Naphthyridin-3-ol hydrobromide may have potential therapeutic applications in treating inflammatory and autoimmune diseases.
Molecular Mechanism
The molecular mechanism of 1,8-Naphthyridin-3-ol hydrobromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind selectively to the CB2 receptor, leading to the inhibition of cell proliferation and down-regulation of inflammatory markers . Additionally, 1,8-Naphthyridin-3-ol hydrobromide can modulate the activity of enzymes involved in metabolic pathways, further influencing cellular function .
Dosage Effects in Animal Models
The effects of 1,8-Naphthyridin-3-ol hydrobromide vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1,8-Naphthyridin-3-ol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis of 1,8-naphthyridines, a class of compounds with diverse biological activities . These interactions can lead to changes in metabolic pathways and overall cellular function.
Transport and Distribution
The transport and distribution of 1,8-Naphthyridin-3-ol hydrobromide within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
1,8-Naphthyridin-3-ol hydrobromide’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridin-3-ol hydrobromide can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods: Industrial production of 1,8-naphthyridin-3-ol hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches are often employed to meet industrial standards .
化学反应分析
Types of Reactions: 1,8-Naphthyridin-3-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which have significant applications in medicinal chemistry and materials science .
相似化合物的比较
1,8-Naphthyridine-3-carboxylic acid: Known for its antihistaminic activity.
7-Acetamido-1,8-naphthyridin-4(1H)-one: Exhibits antibacterial properties.
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide: Another antibacterial agent.
Uniqueness: 1,8-Naphthyridin-3-ol hydrobromide stands out due to its unique combination of biological activities and its ability to form stable complexes with metal ions, making it a versatile compound in various fields of research .
属性
IUPAC Name |
1,8-naphthyridin-3-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTZCVKRXLPARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



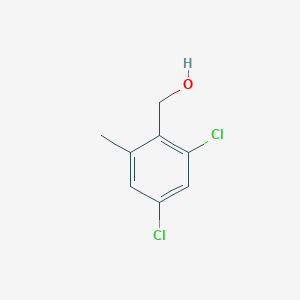
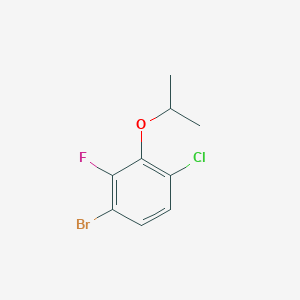

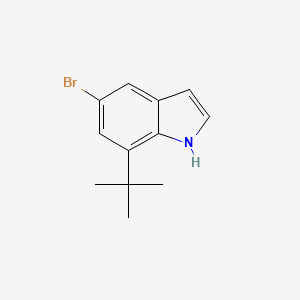
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)
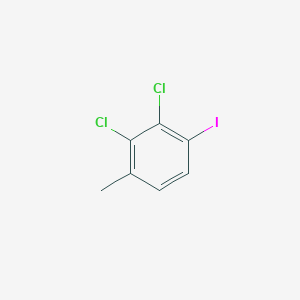
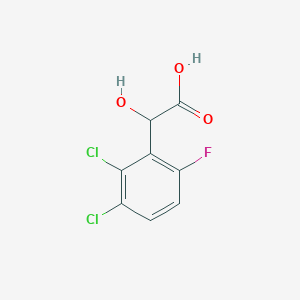
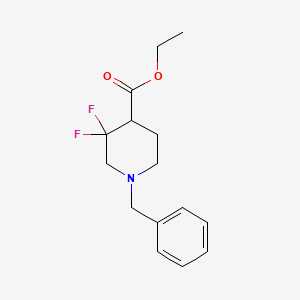
![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)
